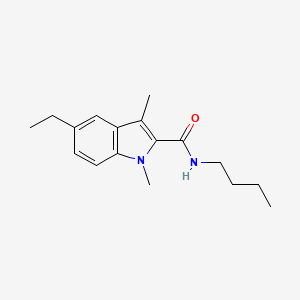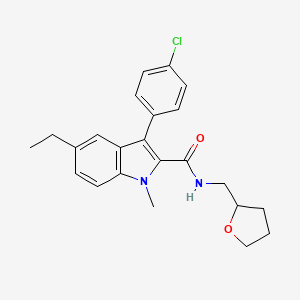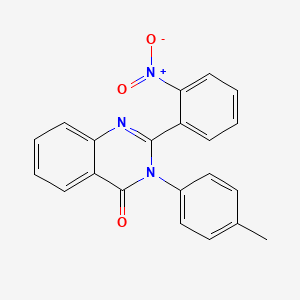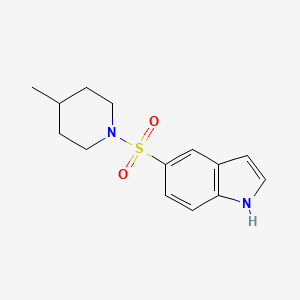![molecular formula C24H31N3O2 B10868882 2-[11-(3-Cyclohexenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepin-10-YL]-N-methylacetamide](/img/structure/B10868882.png)
2-[11-(3-Cyclohexenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepin-10-YL]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[11-(3-Cyclohexenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepin-10-YL]-N-methylacetamide is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepine derivatives. These compounds are known for their diverse pharmacological activities, including anxiolytic and antioxidant properties .
Preparation Methods
The synthesis of 2-[11-(3-Cyclohexenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepin-10-YL]-N-methylacetamide can be achieved through microwave-assisted synthesis. This method involves the use of silica-supported fluoroboric acid as a catalyst. The reaction conditions typically include heating the reactants in a microwave reactor, which significantly reduces the reaction time and increases the yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
2-[11-(3-Cyclohexenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepin-10-YL]-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[11-(3-Cyclohexenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepin-10-YL]-N-methylacetamide involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic effects .
Comparison with Similar Compounds
Similar compounds include other dibenzo[b,e][1,4]diazepine derivatives such as:
- 11-(3-methylthiophen-2-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydrodibenzo[b,e][1,4]diazepin-1-one
- 11-(1H-indol-3-yl)-3,3-dimethyl-2,3,4,5,10,11-6H-dibenzo[b,e][1,4]diazepin-1-one .
These compounds share similar structural features but differ in their substituents, which can significantly affect their pharmacological properties. The unique cyclohexenyl group in 2-[11-(3-Cyclohexenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepin-10-YL]-N-methylacetamide contributes to its distinct pharmacological profile .
Properties
Molecular Formula |
C24H31N3O2 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-(6-cyclohex-3-en-1-yl-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl)-N-methylacetamide |
InChI |
InChI=1S/C24H31N3O2/c1-24(2)13-18-22(20(28)14-24)23(16-9-5-4-6-10-16)27(15-21(29)25-3)19-12-8-7-11-17(19)26-18/h4-5,7-8,11-12,16,23,26H,6,9-10,13-15H2,1-3H3,(H,25,29) |
InChI Key |
FXJVOSSDVORWEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)NC)C4CCC=CC4)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B10868810.png)
![6-chloro-3-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one](/img/structure/B10868813.png)

![2-{[2-Oxo-2-(quinolin-4-ylamino)ethyl]sulfanyl}benzoic acid](/img/structure/B10868823.png)
![methyl 5-{(2S,3R,4S)-3-hydroxy-4-[(phenylcarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate](/img/structure/B10868825.png)

![N-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B10868836.png)
![10-acetyl-3-(2-furyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10868845.png)
![ethyl 2-(acetylamino)-6-[(E)-(tert-butylimino)methyl]-7-(phenylsulfanyl)-4,5-dihydro-1-benzothiophene-3-carboxylate](/img/structure/B10868851.png)

![3-(4-methoxybenzyl)-N-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B10868860.png)
![2-{[5-(4-methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B10868867.png)


